molecular formula C10H12N2OS B2491336 N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide CAS No. 2034551-57-8

N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide

Cat. No. B2491336
CAS RN: 2034551-57-8
M. Wt: 208.28
InChI Key: DSEADCISHGBGJB-UHFFFAOYSA-N
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Description

“N-(thiophen-2-yl) nicotinamide derivatives” were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . These compounds have shown excellent fungicidal activities .


Synthesis Analysis

The synthesis of these compounds involved the modification of natural products and the active substructure splicing method . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .


Molecular Structure Analysis

The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .

Scientific Research Applications

Fungicidal Activity

This compound has been found to exhibit excellent fungicidal activities . In particular, it has been effective against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) . The compound 4f, a derivative of this compound, displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .

Design and Synthesis

The compound is designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . This method of modification of natural products and the active substructure splicing has been used to create a series of new N-(thiophen-2-yl) nicotinamide derivatives .

Structural Investigation

The structures of the target compounds were identified through 1 H NMR, 13 C NMR and HRMS spectra . This allows for a detailed understanding of the compound’s structure, which is crucial for its applications.

4. Lead Compounds for Further Structural Optimization N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . This means that they can serve as a starting point for the development of new compounds with improved properties.

5. Promising Fungicide Candidate for Further Development Compound 4f, a derivative of this compound, is also a promising fungicide candidate against CDM that can be used for further development . This suggests potential for the compound in the development of new fungicides.

Future Directions

N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . Compound 4f is also a promising fungicide candidate against cucumber downy mildew (CDM) that can be used for further development .

properties

IUPAC Name

N-thiophen-2-yl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-10(11-9-5-4-8-14-9)12-6-2-1-3-7-12/h1-2,4-5,8H,3,6-7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEADCISHGBGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide

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